molecular formula C11H17NO B027842 (S)-3-(dimethylamino)-3-phenylpropan-1-ol CAS No. 82769-75-3

(S)-3-(dimethylamino)-3-phenylpropan-1-ol

Cat. No.: B027842
CAS No.: 82769-75-3
M. Wt: 179.26 g/mol
InChI Key: LPTVKPNWVGBWSU-NSHDSACASA-N
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Description

(S)-3-(dimethylamino)-3-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a dimethylamino group, a phenyl group, and a hydroxyl group attached to a three-carbon chain. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(dimethylamino)-3-phenylpropan-1-ol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic asymmetric hydrogenation of 3-(dimethylamino)-3-phenylpropan-2-one using chiral catalysts. The reaction conditions often include hydrogen gas, a chiral catalyst such as a rhodium or ruthenium complex, and a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and enantiomeric purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(dimethylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: 3-(dimethylamino)-3-phenylpropan-2-one.

    Reduction: 3-(dimethylamino)-3-phenylpropan-1-amine.

    Substitution: 3-(dimethylamino)-3-phenylpropan-1-chloride or 3-(dimethylamino)-3-phenylpropan-1-bromide.

Scientific Research Applications

(S)-3-(dimethylamino)-3-phenylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-3-(dimethylamino)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and selectivity towards its targets, which may include enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

  • ®-3-(dimethylamino)-3-phenylpropan-1-ol
  • 3-(dimethylamino)-1-phenylpropan-1-ol
  • 3-(dimethylamino)-3-(4-methylphenyl)propan-1-ol

Comparison: (S)-3-(dimethylamino)-3-phenylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. Compared to its ®-enantiomer, the (S)-enantiomer may exhibit different biological activities and binding affinities. The presence of the phenyl group also distinguishes it from other similar compounds, contributing to its unique chemical and physical properties.

Properties

IUPAC Name

(3S)-3-(dimethylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVKPNWVGBWSU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501185
Record name (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82769-75-3
Record name (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (S)-3-(dimethylamino)-3-phenylpropan-1-ol in the synthesis of dapoxetine hydrochloride?

A1: this compound is a crucial intermediate in the synthesis of dapoxetine hydrochloride. [] The research paper describes a synthetic route where this compound reacts with 1-fluoronaphthalene in the presence of a base and under specific conditions. This reaction leads to the formation of dapoxetine hydrochloride after treatment with dry hydrogen chloride gas. [] This highlights the importance of this compound as a direct precursor in this specific synthetic pathway.

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